molecular formula C13H18N2O B12625970 Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-

Cat. No.: B12625970
M. Wt: 218.29 g/mol
InChI Key: RIHBTUWMJQKYOV-UHFFFAOYSA-N
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Description

Cyclopropanamine derivatives are a class of compounds characterized by a cyclopropane ring fused to an amine group. The compound 1-[3-(4-morpholinyl)phenyl]cyclopropanamine features a cyclopropanamine core substituted with a phenyl ring bearing a 4-morpholinyl group at the meta position.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(3-morpholin-4-ylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C13H18N2O/c14-13(4-5-13)11-2-1-3-12(10-11)15-6-8-16-9-7-15/h1-3,10H,4-9,14H2

InChI Key

RIHBTUWMJQKYOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N3CCOCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- typically involves the reaction of 3-(4-morpholinyl)phenylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound and its derivatives often involves multistep processes, leveraging reactions such as amide coupling , cycloaddition , and Mitsunobu reactions . For example:

  • Intermediate Preparation :
    The 3-(4-morpholinyl)phenyl group is typically introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. In one patent , a morpholine-substituted arylboronic ester undergoes cross-coupling with a cyclopropane-containing precursor.

  • Cyclopropane Formation :
    Cyclopropanamine derivatives are synthesized via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds .

Table 1: Representative Synthetic Reactions

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl-cyclopropane coupling
Amide FormationEDCl, HOBt, DMFCyclopropanamine-peptide conjugates
Reductive AminationNaBH₃CN, MeOHMorpholinylphenylcyclopropanamine salts

Amine Group Reactions

The primary amine on the cyclopropane ring participates in:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides under basic conditions .

  • Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., benzyl bromide) in the presence of a base like K₂CO₃ .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .

Morpholine Ring Reactivity

The morpholine group (a saturated six-membered ring with one oxygen and one nitrogen) exhibits:

  • Protonation : The tertiary amine accepts protons under acidic conditions, forming water-soluble salts.

  • Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility .

Stability and Degradation

  • Thermal Stability : The cyclopropane ring is prone to ring-opening under strong acidic or basic conditions, yielding propene derivatives .

  • Oxidative Degradation : Exposure to peroxides or strong oxidizers (e.g., KMnO₄) cleaves the morpholine ring, forming nitroso intermediates .

Table 2: Stability Under Controlled Conditions

ConditionObservationMechanismSource
pH < 3Cyclopropane ring openingAcid-catalyzed hydrolysis
H₂O₂, 60°CMorpholine ring oxidation to nitrosoRadical-mediated oxidation

Comparative Analysis with Analogues

Replacing the morpholine group with piperidine or thiomorpholine alters reactivity:

  • Piperidine Analogues : Higher basicity accelerates alkylation but reduces metabolic stability.

  • Thiomorpholine Analogues : Sulfur substitution enhances lipophilicity but increases oxidative liability .

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Lysine-Specific Demethylase-1 (LSD1)
One of the notable applications of cyclopropanamine derivatives is their role as inhibitors of lysine-specific demethylase-1, an enzyme implicated in various cancers and neurodegenerative diseases. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes and has been explored for treating conditions such as:

  • Cancer : Cyclopropanamine compounds have shown promise in preclinical models for various cancers, including leukemia and solid tumors. Their ability to modulate gene expression through epigenetic mechanisms positions them as potential therapeutic agents .
  • Neurodegenerative Disorders : The same inhibitory action on LSD1 is being investigated for its potential in treating diseases like Alzheimer's and Huntington's disease, where dysregulation of histone methylation contributes to disease pathology .

Case Studies and Research Findings

2.1. Cancer Research
A study highlighted the effectiveness of cyclopropanamine derivatives in inhibiting cancer cell growth in vitro. For instance, a specific derivative demonstrated significant cytotoxicity against leukemia cell lines, with IC50 values indicating potent activity at low concentrations . This suggests that cyclopropanamine compounds could serve as lead compounds for developing new anticancer therapies.

2.2. Neuropharmacology
Research into the neuropharmacological effects of cyclopropanamine has revealed its potential in addressing sleep disorders through modulation of histamine receptors. One derivative was shown to have a high affinity for the H3 receptor, leading to wake-promoting effects without significant side effects on locomotor activity . This positions it as a candidate for treating conditions like narcolepsy and other sleep-related disorders.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and morpholine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-[3-(4-morpholinyl)phenyl]cyclopropanamine and its analogs:

Compound Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
1-[3-(4-Morpholinyl)phenyl]cyclopropanamine 3-(4-Morpholinyl) C₁₂H₁₆N₂O 204.27 (estimated) Polar due to morpholine; enhanced solubility in polar solvents.
1-(4-Bromophenyl)cyclopropanamine 4-Bromo C₉H₁₀BrN 212.09 Halogenated; increased lipophilicity; potential for cross-coupling reactions .
1-(3-Trifluoromethylphenyl)cyclopropanamine HCl 3-CF₃ C₁₀H₁₁F₃N₂•HCl 258.66 Electron-withdrawing group; improved metabolic stability .
1-(4-Methoxyphenyl)cyclopropanamine 4-Methoxy C₁₀H₁₃NO 163.22 Electron-donating group; moderate solubility in organic solvents .
[1-(4-Trifluoromethylphenyl)cyclopropyl]methylamine 4-CF₃ (on cyclopropane) C₁₁H₁₂F₃N 215.21 Increased steric bulk; potential CNS penetration due to lipophilicity .

Key Structural and Functional Differences :

However, this may reduce membrane permeability . Halogenated Derivatives: Bromo and trifluoromethyl groups enhance lipophilicity, favoring interactions with hydrophobic binding pockets in biological targets. For example, 1-(3-trifluoromethylphenyl)cyclopropanamine hydrochloride (CAS 886366-53-6) is utilized in kinase inhibitor synthesis due to its stability . Methoxy Group: The 4-methoxy derivative (CAS 72934-40-8) exhibits moderate solubility in organic solvents, making it suitable for synthetic intermediates .

Pharmacological Implications: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles due to their balanced polarity. Trifluoromethyl-substituted analogs (e.g., CAS 886365-83-9) are noted for their metabolic resistance, a trait valuable in drug design .

Biological Activity

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- (CAS Number: 935460-59-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in therapeutic applications.

Chemical Structure and Properties

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- features a cyclopropane ring attached to a phenyl group that is further substituted with a morpholine moiety. The structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This compound exhibits a boiling point of approximately 250 °C and a melting point around 90 °C, which are critical for understanding its stability and handling in laboratory settings .

The biological activity of cyclopropanamine derivatives often involves modulation of neurotransmitter systems. Specifically, compounds with similar structures have been shown to interact with potassium channels, particularly KCNQ2 channels, which are implicated in neuronal excitability and pain pathways. For instance, the derivative N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide has been identified as an effective KCNQ2 potassium channel opener, demonstrating significant activity in reducing migraine-related cortical spreading depressions in animal models .

Antineoplastic Properties

Research indicates that cyclopropanamine derivatives may possess antitumor properties. The potential for these compounds to inhibit tumor cell proliferation has been linked to their ability to affect cellular signaling pathways involved in cell cycle regulation and apoptosis. For example, certain analogs have shown promise in inhibiting the growth of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

In a study evaluating the anticancer effects of cyclopropanamine derivatives, various concentrations were tested on human cancer cell lines. The results indicated that at higher concentrations (100 µM), significant reductions in cell viability were observed after 48 hours of treatment. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
108515
506040
1003070

Neuropharmacological Effects

Another study focused on the neuropharmacological effects of cyclopropanamine derivatives demonstrated their efficacy as analgesics. In rodent models, administration resulted in significant pain relief compared to control groups, suggesting that these compounds could be developed for treating chronic pain conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[3-(4-morpholinyl)phenyl]cyclopropanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A key synthetic route involves the Hofmann rearrangement of cyclopropanecarboxamide precursors under controlled pH and temperature. For example:

  • Electro-induced Hofmann rearrangement : Reactants are treated with hydrochloric acid (HCl) in aqueous media at pH 1 and room temperature, yielding cyclopropanamine derivatives .
  • Intermediate functionalization : The morpholinylphenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution prior to cyclopropane ring formation .
    Optimization factors :
    • pH control : Acidic conditions (pH 1–2) stabilize intermediates and prevent side reactions.
    • Catalyst selection : Transition metal catalysts (e.g., Pd) improve coupling efficiency for aryl substituents.
    • Reaction time : Extended durations (e.g., overnight) enhance conversion rates for strained cyclopropane systems .

Q. How is the structural characterization of 1-[3-(4-morpholinyl)phenyl]cyclopropanamine validated experimentally?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm). The morpholinyl group’s N-CH₂ protons resonate as a triplet near δ 3.7 ppm.
    • ¹³C NMR : Cyclopropane carbons are observed at δ 10–20 ppm, while the morpholinyl carbons appear at δ 45–70 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₇N₂O requires m/z 219.1259) .
  • X-ray crystallography : Resolves stereochemical ambiguities in cyclopropane ring conformation and aryl substitution patterns .

Q. What safety protocols are critical when handling cyclopropanamine derivatives in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during HCl-mediated syntheses .
  • Waste disposal : Segregate halogenated byproducts (e.g., bromophenyl intermediates) and neutralize acidic waste before disposal .
  • Emergency measures : For spills, adsorb with inert materials (e.g., vermiculite) and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can stereochemical outcomes in cyclopropanamine synthesis be controlled, particularly for enantiomerically pure derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure amines or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during cyclopropane ring formation .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) separate racemic mixtures of cyclopropanecarboxamide precursors .
  • Chromatographic purification : Chiral stationary phases (CSPs) in HPLC resolve enantiomers post-synthesis. Example conditions: Chiralpak AD-H column, hexane:isopropanol (90:10), 1 mL/min flow rate .

Q. What computational strategies are effective in predicting the pharmacological activity of morpholinyl-substituted cyclopropanamines?

Methodological Answer:

  • Molecular docking : Simulate binding affinities to target receptors (e.g., kinase inhibitors) using software like AutoDock Vina. The morpholinyl group’s electron-rich nitrogen often interacts with hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups on the phenyl ring enhance metabolic stability .
  • DFT calculations : Optimize cyclopropane ring strain energy (~27 kcal/mol) and assess its impact on reactivity and ligand-receptor binding .

Q. How can contradictions in spectroscopic data for cyclopropanamine derivatives be resolved?

Methodological Answer:

  • Dynamic effects in NMR : Cyclopropane ring strain causes unexpected splitting patterns. Variable-temperature NMR (e.g., 298–333 K) reduces signal broadening caused by ring puckering .
  • Isotopic labeling : ¹³C-labeled cyclopropane carbons clarify ambiguous assignments in crowded spectra .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-bromophenyl)cyclopropanamine hydrochloride, δ 1.2–1.5 ppm for cyclopropane protons) .

Q. What in vitro assays are recommended to evaluate the bioactivity of 1-[3-(4-morpholinyl)phenyl]cyclopropanamine?

Methodological Answer:

  • Kinase inhibition assays : Test against PI3K/mTOR pathways using HTRF® kinase kits. Morpholinyl groups are known to target ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) for validation .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What strategies mitigate cyclopropane ring opening during functionalization reactions?

Methodological Answer:

  • Low-temperature conditions : Perform reactions at –20°C to reduce ring strain-induced cleavage .
  • Protecting groups : Temporarily mask the amine with Boc or Fmoc groups to prevent nucleophilic attack on the cyclopropane .
  • Mild oxidizing agents : Use MnO₂ or TEMPO instead of harsh oxidants (e.g., KMnO₄) to preserve ring integrity .

Q. How does the morpholinyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : The morpholinyl group enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units) .
  • pKa modulation : The amine’s basicity decreases (pKa ~8.5) due to electron donation from the morpholine oxygen .
  • Metabolic pathways : Morpholinyl rings resist cytochrome P450 oxidation, improving in vivo half-life compared to piperidine analogs .

Q. What analytical challenges arise in quantifying trace impurities in cyclopropanamine derivatives?

Methodological Answer:

  • HPLC method development :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).
    • Detection : UV at 254 nm for aromatic impurities; MS for structural confirmation .
  • Limit of detection (LOD) : Achieve ≤0.1% impurity detection via signal-to-noise ratio (S/N) optimization .

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